- Synthesis of precursors for medium-ring aromatic lactones, Synthesis, 2005, (10), 1682-1688
Cas no 91047-77-7 (2-Bromocinnamic Acid Ethyl Ester)
91047-77-7 structure
Product Name:2-Bromocinnamic Acid Ethyl Ester
CAS-Nr.:91047-77-7
MF:C11H11BrO2
MW:255.107842683792
CID:3031531
PubChem ID:5388520
Update Time:2024-10-26
2-Bromocinnamic Acid Ethyl Ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (E)-Ethyl3-(2-bromophenyl)acrylate
- (E)-Ethyl 3-(2-bromophenyl)acrylate;;Ethyl (E)-3-(2-bromophenyl)-2-propenoate;Ethyl trans-2-bromocinnamate;2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (E)-;; (E)-ETHYL 3-(2-BROMOPHENYL)ACRYLATE
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (E)- (ZCI)
- Ethyl (2E)-3-(2-bromophenyl)-2-propenoate (ACI)
- (E)-Ethyl 3-(2-bromophenyl)acrylate
- Ethyl (E)-2-bromocinnamate
- Ethyl (E)-3-(2-bromophenyl)-2-propenoate
- Ethyl trans-2-bromocinnamate
- SCHEMBL4777279
- Ethyl3-(2-bromophenyl)acrylate
- ethyl (E)-3-(2-bromophenyl)prop-2-enoate
- NSC636707
- MFCD11111007
- NSC-636707
- DB-362286
- 2-BROMOCINNAMIC ACID ETHYL ESTER
- (E)-ethyl-3-(2-bromophenyl)acrylate
- CS-0254009
- OVVAHDSHDPZGMY-BQYQJAHWSA-N
- 91047-77-7
- Ethyl 3-(2-bromophenyl)acrylate
- ethyl (2e)-3-(2-bromophenyl)-2-propenoate
- 99134-25-5
- AKOS015843334
- AS-39615
- EN300-1453824
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester
- CS-0109992
- SCHEMBL4777286
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (2E)-
- ETHYL (2E)-3-(2-BROMOPHENYL)PROP-2-ENOATE
- ethyl (E)-3-(2-bromophenyl)acrylate
- 2-Bromocinnamic Acid Ethyl Ester
-
- MDL: MFCD11111007
- Inchi: 1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+
- InChI-Schlüssel: OVVAHDSHDPZGMY-BQYQJAHWSA-N
- Lächelt: C(/C1C=CC=CC=1Br)=C\C(=O)OCC
Berechnete Eigenschaften
- Genaue Masse: 253.99400
- Monoisotopenmasse: 253.99424g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 4
- Komplexität: 213
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topologische Polaroberfläche: 26.3Ų
Experimentelle Eigenschaften
- PSA: 26.30000
- LogP: 3.02540
2-Bromocinnamic Acid Ethyl Ester Zolldaten
- HS-CODE:2916399090
- Zolldaten:
China Zollkodex:
2916399090Übersicht:
29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden
Zusammenfassung:
2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
2-Bromocinnamic Acid Ethyl Ester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM302600-10g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 10g |
$307 | 2021-06-16 | |
| Chemenu | CM302600-25g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 25g |
$640 | 2021-06-16 | |
| Alichem | A019150475-25g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 25g |
$654.48 | 2023-08-31 | |
| TRC | B685453-50mg |
2-Bromocinnamic Acid Ethyl Ester |
91047-77-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B685453-100mg |
2-Bromocinnamic Acid Ethyl Ester |
91047-77-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B685453-500mg |
2-Bromocinnamic Acid Ethyl Ester |
91047-77-7 | 500mg |
$ 135.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB12013-25g |
ethyl (2E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate |
91047-77-7 | 97% | 25g |
$435 | 2023-09-07 | |
| Chemenu | CM302600-10g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 10g |
$307 | 2022-05-27 | |
| Chemenu | CM302600-25g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 25g |
$640 | 2022-05-27 | |
| eNovation Chemicals LLC | Y1267403-250mg |
(e)-ethyl3-(2-bromophenyl)acrylate |
91047-77-7 | 98% | 250mg |
$180 | 2025-02-19 |
2-Bromocinnamic Acid Ethyl Ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C → rt; cooled
1.2 Solvents: Tetrahydrofuran ; 20 min, cooled; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 20 min, cooled; 1 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 3 h, reflux
Referenz
- Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and [2,3]-Sigmatropic Rearrangement, Journal of the American Chemical Society, 2017, 139(34), 11895-11902
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 1-Methoxy-2,2,6,6-tetramethylpiperidine (JandaJel, styrene, and vinylphenyl diphenylphosphine copolymer-supported) Solvents: Dichloromethane ; 12 h, 25 °C
Referenz
- Rasta resin-PPh3 and its use in chromatography-free Wittig reactions, Synlett, 2010, (13), 1997-2001
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium chloride Solvents: Acetonitrile ; 15 min, 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 0 °C; 12 h, 23 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 0 °C; 12 h, 23 °C
Referenz
- Synthesis of Enantioenriched 3,4-Disubstituted Chromans Through Lewis-Base Catalyzed Carbosulfenylation, Journal of Organic Chemistry, 2021, 86(21), 14290-14310
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ; 6 h, 110 °C
Referenz
- Palladium-catalyzed double arylations of terminal olefins in acetic acid, Tetrahedron, 2012, 68(5), 1466-1474
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium dithionite Catalysts: Triphenylarsine , Chloro(5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato)iron Solvents: Toluene , Water ; 8 h, 80 °C
Referenz
- Ph3As-Catalyzed Wittig-Type Olefination of Aldehydes with Diazoacetate in the Presence of Na2S2O4, Journal of Organic Chemistry, 2007, 72(17), 6628-6630
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 8 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 8 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Combining Traceless Directing Groups with Hybridization Control of Radical Reactivity: From Skipped Enynes to Defect-Free Hexagonal Frameworks, Angewandte Chemie, 2016, 55(38), 11633-11637
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: Dichloromethane ; 24 h, rt
Referenz
- Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent, Organic Letters, 2010, 12(21), 4996-4999
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 0 °C; 60 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 0 °C; 60 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referenz
- Enantioselective Synthesis of 2,3-Disubstituted Indanones via Pd-Catalyzed Intramolecular Asymmetric Allylic Alkylation of Ketones, Organic Letters, 2013, 15(23), 6086-6089
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
Referenz
- Polymer-Assisted Horner-Emmons olefination using PASSflow reactors: pure products without purification, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1833-1835
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 8 h, rt
Referenz
- Design of Leaving Groups in Radical C-C Fragmentations: Through-Bond 2c-3e Interactions in Self-Terminating Radical Cascades, Chemistry - A European Journal, 2014, 20(28), 8664-8669
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ; 3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- An Isothiourea-Catalyzed Asymmetric [2,3]-Rearrangement of Allylic Ammonium Ylides, Journal of the American Chemical Society, 2014, 136(12), 4476-4479
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 8 h, rt
Referenz
- Drawing from a Pool of Radicals for the Design of Selective Enyne Cyclizations, Organic Letters, 2013, 15(22), 5650-5653
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 16 h, 60 °C
Referenz
- Diazo reagents in copper(I)-catalyzed olefination of aldehydes, Advanced Synthesis & Catalysis, 2008, 350, 2352-2358
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Catalysts: 1-Piperazineethanamine (reaction products with polyacrylonitrile fiber and 1,3-propanediamines) , Polyacrylonitrile (reaction products with N-(2-aminoethyl)piperazine and 1,3-propanediamines) , N1,N3-Dimethyl-N1-4-pyridinyl-1,3-propanediamine (reaction products with polyacrylonitrile fiber and N-(2-aminoethyl)piperazine) Solvents: Acetonitrile ; 18 h, 75 °C
Referenz
- Synergistic catalysis of bifunctional polyacrylonitrile fiber for the synthesis of (E)-α,β-unsaturated esters from aldehydes by decarboxylative Doebner-Knoevenagel reaction, Journal of Industrial and Engineering Chemistry (Amsterdam, 2020, 81, 323-331
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: 1-Piperazinecarboxylic acid, 4-[(4-ethenylphenyl)methyl]-, 1,1-dimethylethyl est… Solvents: Dimethylformamide ; 15 - 18 h, 50 °C
Referenz
- Organocatalytic decarboxylative Doebner-Knoevenagel reactions between arylaldehydes and monoethyl malonate mediated by a bifunctional polymeric catalyst, Synlett, 2011, (12), 1723-1726
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Palladium-catalyzed reductive electrocarboxylation of allyl esters with carbon dioxide, Organic Chemistry Frontiers, 2018, 5(14), 2244-2248
2-Bromocinnamic Acid Ethyl Ester Raw materials
- Triethyl phosphonoacetate
- 2-Bromobenzaldehyde
- Ethyl bromoacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 3-ethoxy-3-oxo-propanoic acid
- 2-Bromocinnamic acid
- 2-Bromoiodobenzene
2-Bromocinnamic Acid Ethyl Ester Preparation Products
2-Bromocinnamic Acid Ethyl Ester Verwandte Literatur
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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